molecular formula C12H17N B1428135 3-Methyl-3-(4-methylphenyl)pyrrolidine CAS No. 1248449-06-0

3-Methyl-3-(4-methylphenyl)pyrrolidine

Cat. No.: B1428135
CAS No.: 1248449-06-0
M. Wt: 175.27 g/mol
InChI Key: FMQKRXSGCSHUJG-UHFFFAOYSA-N
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Description

3-Methyl-3-(4-methylphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound with a pyrrolidine core substituted by a methyl group and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₂H₁₇N, with a monoisotopic mass of 175.1361 Da . The compound’s structure combines the conformational flexibility of the pyrrolidine ring with the hydrophobic and electronic effects of the 4-methylphenyl substituent.

Properties

IUPAC Name

3-methyl-3-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQKRXSGCSHUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248449-06-0
Record name 3-methyl-3-(4-methylphenyl)pyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclization of N-substituted amino alcohols or amino acids under acidic or basic conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity : Research indicates that derivatives of 3-Methyl-3-(4-methylphenyl)pyrrolidine exhibit anticonvulsant properties. In preclinical trials, these derivatives showed significant seizure reduction in animal models compared to control groups. This suggests potential utility in treating epilepsy and related disorders.

Enzyme Inhibition : The compound acts as a reversible inhibitor of cytochrome P450 enzymes, particularly P450 aromatase. This inhibition affects steroid hormone biosynthesis, which is crucial for understanding hormonal regulation and developing therapeutic agents for conditions influenced by steroid hormones.

Anti-inflammatory Effects : Ongoing investigations are exploring the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, offering potential for therapeutic applications in inflammatory diseases.

Biological Research

Cellular Effects : Studies have shown that this compound influences cellular signaling pathways and gene expression. This impact on cellular metabolism can be harnessed for further research into metabolic disorders and cancer.

Pharmacokinetics : The introduction of heteroatomic fragments in pyrrolidine derivatives enhances their pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for drug development processes.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing specialized polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities.

Data Table: Applications Overview

Application AreaSpecific UsesObservations
Medicinal ChemistryAnticonvulsant activitySignificant seizure reduction in preclinical trials
Enzyme inhibitionModulates P450 aromatase activity
Anti-inflammatory effectsPotential modulation of inflammatory pathways
Biological ResearchCellular signalingInfluences gene expression and metabolism
PharmacokineticsImproved ADME properties through structural modifications
IndustrialPolymer synthesisDevelopment of specialized materials

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits P450 aromatase activity in vitro. The inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent in conditions influenced by steroid hormones.

Case Study 2: Anticonvulsant Research

In preclinical trials involving animal models, derivatives of this compound were tested for anticonvulsant activity. Results indicated significant seizure reduction compared to control groups, suggesting its potential utility in epilepsy treatment.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds :
Compound Name Molecular Formula Substituent (Phenyl Ring) Molecular Weight (Da) Key Features
3-Methyl-3-(4-methylphenyl)pyrrolidine C₁₂H₁₇N 4-methyl 175.14 Free base; flexible pyrrolidine
This compound-2,5-dione C₁₂H₁₃NO₂ 4-methyl 203.24 Dione scaffold; polar ketones
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl C₁₂H₁₄F₃N • HCl 4-CF₃ 265.70 Hydrochloride salt; electron-withdrawing CF₃
  • In contrast, the 4-trifluoromethylphenyl substituent () is strongly electron-withdrawing, which may improve metabolic stability and receptor binding affinity, as seen in MC4R ligands where electron-withdrawing groups (e.g., 4-Cl) enhanced activity . The dione derivative () introduces two ketone groups, increasing polarity and hydrogen-bonding capacity, making it suitable as a scaffold for further functionalization .
  • Stereochemical Considerations :

    • Pyrrolidine derivatives in highlight the critical role of stereochemistry. For example, (S,R)-isomers of pyrrolidine-based ligands acted as full MC4R agonists, while (R,S)-isomers showed reduced efficacy despite similar binding affinity . This underscores the importance of chiral centers in biological activity.

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine () likely offers enhanced aqueous solubility compared to the free base form of the target compound .
  • Molecular Weight and Lipophilicity :

    • The target compound’s lower molecular weight (175 Da vs. 203–265 Da for analogs) and absence of polar functional groups suggest higher membrane permeability, a key factor in central nervous system drug design .

Biological Activity

3-Methyl-3-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered nitrogen-containing ring structure, exhibits properties that may influence various biological mechanisms. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula of this compound is C12H17NC_{12}H_{17}N. The structure includes a methyl group at the 3-position and a para-methylphenyl group, which significantly affects its reactivity and biological interactions.

Property Description
Molecular FormulaC12H17NC_{12}H_{17}N
Molar Mass189.27 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial activity. For instance, a study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives demonstrated significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound MIC (mg/mL) Target Organisms
This compoundNot specifiedS. aureus, E. coli
Sodium pyrrolidide0.0039S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzeneNot specifiedVarious pathogenic bacteria

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors due to its structural similarity to biologically active molecules. This interaction can modulate biological activities such as enzyme inhibition or receptor binding . The presence of the methyl and para-methylphenyl groups may enhance its binding affinity to these targets.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrrolidine derivatives, including case reports on their abuse as psychoactive substances. For instance, a case study documented the effects of similar compounds in a clinical setting, emphasizing the need for further research into their safety and efficacy .

In another study focusing on the synthesis and structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that modifications in the substituents could lead to enhanced biological activities . This highlights the importance of structural variations in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Methyl-3-(4-methylphenyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and substituted aryl groups. Key steps include:

  • Catalytic methods : Use of heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance reaction efficiency and reduce side products .
  • Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) under basic conditions (e.g., NaOH) improve intermediate stability .
  • Temperature control : Gradual heating (e.g., 60–80°C) during coupling reactions minimizes decomposition .
    • Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine to aryl halide) to favor product formation .

Q. Which spectroscopic techniques are recommended for characterizing structural purity, and how should data discrepancies be resolved?

  • Methodological Answer :

  • Primary techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C3 and aryl protons at C4) .
  • IR spectroscopy : Validate functional groups (e.g., absence of unreacted carbonyl intermediates) .
  • Resolving discrepancies : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature values from analogous pyrrolidine derivatives . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard mitigation : Follow GHS guidelines for acute toxicity (H301/H311) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Steric effects : The 3-methyl group increases steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. This can be mitigated using bulky ligands in catalytic systems (e.g., tert-butyl groups) .
  • Electronic effects : Electron-donating groups (e.g., 4-methylphenyl) enhance resonance stabilization, favoring electrophilic substitution reactions. Kinetic studies under varying pH (3–9) and temperature (25–80°C) can quantify these effects .

Q. What strategies address contradictions in reported biological activity data for pyrrolidine derivatives?

  • Methodological Answer :

  • Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor binding studies) to reduce variability .
  • Data normalization : Compare IC₅₀ values against reference compounds (e.g., known kinase inhibitors) to contextualize potency .
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., pharmacological databases) to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., GPCRs or enzymes). Validate with MD simulations (10–100 ns trajectories) to assess stability .
  • QSAR models : Train algorithms on datasets of pyrrolidine analogs to predict bioactivity (e.g., logP, polar surface area) and optimize lead compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-(4-methylphenyl)pyrrolidine
Reactant of Route 2
3-Methyl-3-(4-methylphenyl)pyrrolidine

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